炔丙基-PEG4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

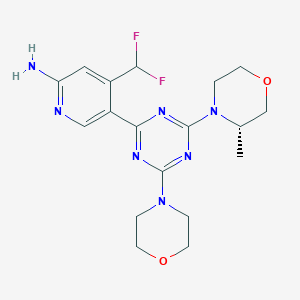

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Propargyl-PEG4-thiol involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .Molecular Structure Analysis

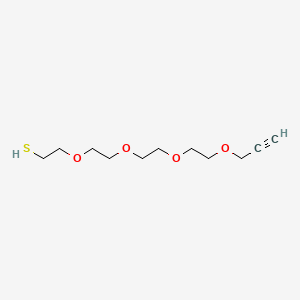

The molecular structure of Propargyl-PEG4-thiol is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-thiol readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .Physical And Chemical Properties Analysis

Propargyl-PEG4-thiol has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .科学研究应用

生物相容性水凝胶:炔丙基-PEG4-硫醇用于开发生物相容性水凝胶,特别是在药物递送和再生医学等生物医学应用中。不同的交联化学,包括迈克尔型加成反应和丙烯酸酯聚合,被用于创建 PEG-硫醇水凝胶网络。这些水凝胶可以针对特定的生物医学应用进行定制 (Yom-Tov, Seliktar, & Bianco-Peled, 2016)。

纳米球和胶束形成:炔丙基-PEG4-硫醇参与聚(ε-己内酯)-g-聚乙二醇(PCL-g-PEG)共聚物的合成。这些共聚物可以生成纳米球或胶束,可用于药物递送应用,例如姜黄素等药物的包封和控释 (Samad 等人,2015)。

嵌段共聚物合成:炔丙基-PEG4-硫醇用于制备嵌段共聚物的新型合成工艺,采用硫醇-X 化学。这种方法在高分子合成中具有重要意义,为探索高分子工程的可能性提供了有效的途径 (Musa, Kiskan, & Yagcı, 2014)。

金纳米颗粒稳定:在金纳米颗粒的稳定中,炔丙基-PEG4-硫醇起着至关重要的作用。它用于创建疏水屏蔽,以减少蛋白质吸附和巨噬细胞摄取,这在药物递送和成像等生物医学应用中至关重要 (Larson, Joshi, & Sokolov, 2012)。

可降解水凝胶:涉及炔丙基-PEG4-硫醇的硫醇-烯光点击水凝胶已被探索用于组织工程和控释应用。这些水凝胶提供了快速的凝胶化和高度交联,可以针对特定的生物医学应用进行定制 (Shih & Lin, 2012)。

蛋白质的 PEG 化:炔丙基-PEG4-硫醇用于 PEG 化过程中,以提高基于蛋白质的药物的治疗效果。它能够进行位点特异性 PEG 化,而不影响蛋白质的结构或生物活性,这对于开发具有成本效益的生物制药至关重要 (Brocchini 等人,2008)。

作用机制

Target of Action

Propargyl-PEG4-thiol is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are azide-bearing compounds or biomolecules and transition metal surfaces including gold and silver .

Mode of Action

The propargyl group in Propargyl-PEG4-thiol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces .

Biochemical Pathways

The propargyl group in Propargyl-PEG4-thiol participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction forms a stable triazole linkage, which is a crucial step in the synthesis of ADCs and PROTACs .

Pharmacokinetics

It’s known that polyethylene glycol (peg), a component of propargyl-peg4-thiol, can improve the water-solubility, bioavailability, and immunogenic properties of drug molecules .

Result of Action

The result of Propargyl-PEG4-thiol action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This enables the creation of ADCs and PROTACs, which can selectively target and degrade disease-causing proteins in cells .

Action Environment

The action of Propargyl-PEG4-thiol can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . Additionally, the hydrophilic PEG spacer in Propargyl-PEG4-thiol increases its solubility in aqueous media , which can influence its action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVYBCQBSOIWFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274013 |

Source

|

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347750-80-4 |

Source

|

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)